molecular formula C21H26N2O5S B2913955 5-ethyl-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 922041-37-0

5-ethyl-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide

Katalognummer: B2913955
CAS-Nummer: 922041-37-0
Molekulargewicht: 418.51
InChI-Schlüssel: BSRHIUFZZXLPBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-ethyl-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 5-ethyl and 2-methoxy substituent on the benzene ring, linked to a 3,3,5-trimethyl-4-oxo-tetrahydrobenzo[b][1,4]oxazepin moiety. Its structural complexity suggests utility in drug discovery, particularly in targeting enzymes or receptors where sulfonamide scaffolds are common (e.g., carbonic anhydrase inhibitors, kinase modulators) .

Eigenschaften

IUPAC Name

5-ethyl-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-6-14-7-10-17(27-5)19(11-14)29(25,26)22-15-8-9-16-18(12-15)28-13-21(2,3)20(24)23(16)4/h7-12,22H,6,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRHIUFZZXLPBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 5-ethyl-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide (CAS Number: 922041-37-0) is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.

Molecular Characteristics

PropertyValue
Molecular FormulaC21H26N2O5S
Molecular Weight418.5 g/mol
CAS Number922041-37-0

The structure of this compound includes a benzenesulfonamide moiety and a tetrahydrobenzo[b][1,4]oxazepine core, which are known to contribute to various biological activities.

Antimicrobial Activity

Research indicates that compounds similar to benzenesulfonamides often exhibit antimicrobial properties. In a study focused on sulfonamide derivatives, it was found that modifications in the molecular structure can significantly enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria. The specific biological activity of 5-ethyl-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide has not been extensively documented in public databases; however, its structural similarity suggests potential antimicrobial effects .

Anticancer Potential

The compound’s structural features indicate possible interactions with biological targets involved in cancer pathways. For instance, sulfonamides are known to inhibit certain enzymes that are crucial for tumor growth. A study exploring the anticancer properties of various sulfonamide derivatives demonstrated that they could induce apoptosis in cancer cell lines . While specific data on this compound is limited, the general trend suggests a promising avenue for anticancer research.

Enzyme Inhibition

Inhibitors targeting specific enzymes have become a focal point in drug discovery. The compound may act as an inhibitor for enzymes involved in metabolic pathways or signal transduction. For example, sulfonamides have been shown to inhibit dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria and some cancer cells. This inhibition can lead to growth arrest and cell death .

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of various sulfonamide compounds against a panel of bacterial strains. The results indicated that modifications in the side chains of sulfonamides could enhance their activity significantly. Although 5-ethyl-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide was not directly tested, its structural analogs exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against resistant strains .

Study 2: Anticancer Activity

In vitro studies on sulfonamide derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines. One particular derivative showed an IC50 value of 25 µM against breast cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway . While direct studies on the compound are lacking, its related structures suggest similar potential.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural Analogues

The closest structural analogue identified is 5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide (CAS: 921996-09-0), which shares the benzenesulfonamide core and tetrahydrobenzo-oxazepin backbone but differs in substituents (Table 1) .

Structural and Functional Differences

Parameter 5-ethyl-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide 5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide
Benzenesulfonamide Substituents 5-ethyl, 2-methoxy 5-chloro, 2-methyl
Oxazepin Substituents 3,3,5-trimethyl 5-ethyl, 3,3-dimethyl
Molecular Formula Not reported C₂₀H₂₃ClN₂O₄S
Molecular Weight Not reported 422.9 g/mol
Key Functional Groups Methoxy (electron-donating), ethyl (lipophilic) Chloro (electron-withdrawing), methyl (lipophilic)

Implications of Substituent Variations

This could influence binding affinity to polar active sites . The ethyl group (main compound) vs. methyl group (analogue) on the benzene ring may increase lipophilicity, affecting membrane permeability or metabolic stability.

Steric and Conformational Effects :

  • The 3,3,5-trimethyl substitution on the oxazepin ring (main compound) introduces greater steric hindrance than the 5-ethyl-3,3-dimethyl substitution (analogue). This could restrict rotational freedom or alter interactions with hydrophobic pockets .

Pharmacokinetic Predictions: The analogue’s molecular weight (422.9 g/mol) approaches the upper limit for oral bioavailability (Lipinski’s rule of five).

Q & A

Basic: What are the validated methods for synthesizing this compound and confirming its structural integrity?

Answer:
Synthesis typically follows multi-step protocols involving coupling reactions and functional group modifications. For example, analogous compounds are synthesized using trichlorotriazine intermediates and nucleophilic substitution reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere) . Structural confirmation requires a combination of:

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for sulfonamide protons (δ 7.5–8.5 ppm) and oxazepine ring protons (δ 3.0–4.5 ppm).
  • Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns.
  • X-ray Diffraction (XRD) : Resolve crystal structures to validate stereochemistry and substituent positioning .

Basic: How should researchers assess the compound’s solubility and stability in various solvents for in vitro assays?

Answer:
Methodologically, solubility can be tested via:

  • HPLC-based solubility screening : Measure saturation solubility in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol) at 25°C and 37°C.
  • UV-Vis spectrophotometry : Track absorbance changes over 24–72 hours to assess stability under light, temperature, and oxidative stress .

Advanced: What experimental designs are optimal for evaluating target-binding affinity and selectivity in pharmacological studies?

Answer:
Adopt a split-plot randomized block design to minimize variability:

  • Primary assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding kinetics (KD, kon/koff) against primary targets (e.g., kinases, GPCRs).
  • Counter-screening : Test selectivity across 50+ off-target receptors/enzymes at 1–10 µM concentrations.
  • In vivo validation : Employ dose-response studies in animal models with tissue-specific pharmacokinetic profiling .

Advanced: How can contradictory data between in vitro and in vivo efficacy be resolved?

Answer:
Contradictions often arise from metabolic instability or off-target effects. Mitigate this by:

  • Metabolite identification : Use LC-MS/MS to profile plasma/tissue metabolites post-administration.
  • Pharmacodynamic (PD) markers : Correlate target engagement (e.g., phosphoprotein levels) with efficacy endpoints.
  • Cross-study comparison frameworks : Apply multivariate regression to isolate variables like dosing regimen or species-specific metabolism .

Advanced: What methodologies assess environmental fate and degradation pathways for ecological risk evaluation?

Answer:
Long-term environmental impact studies should include:

  • Abiotic degradation : Hydrolysis/photolysis experiments under simulated sunlight (λ = 290–800 nm) and varied pH (3–9).
  • Biotic transformation : Incubate with soil microbiota (OECD 307 guideline) and analyze metabolites via high-resolution mass spectrometry (HRMS).
  • Compartmental modeling : Predict distribution in water, soil, and biota using logP, pKa, and soil sorption coefficients (Kd) .

Advanced: How can structure-activity relationship (SAR) studies be optimized for this sulfonamide derivative?

Answer:
Design SAR workflows with:

  • Fragment-based drug discovery (FBDD) : Synthesize analogs with modifications to the ethyl-methoxy benzene or oxazepine moieties.
  • Free-energy perturbation (FEP) calculations : Predict binding affinity changes for substituent variations.
  • Crystallographic docking : Map interactions (e.g., hydrogen bonds with sulfonamide groups) using cryo-EM or co-crystal structures .

Advanced: What statistical approaches are recommended for analyzing dose-response data with high variability?

Answer:
Apply:

  • Non-linear mixed-effects modeling (NLME) : Account for inter-individual variability in pharmacokinetic/pharmacodynamic (PK/PD) data.
  • Bootstrap resampling : Estimate confidence intervals for EC50/IC50 values.
  • Bayesian hierarchical models : Integrate historical data to refine parameter estimates in underpowered studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.